1-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidin-4-one
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Overview
Description
1-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidin-4-one is a chemical compound that features a piperidinone core substituted with a methoxy group and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 3-(trifluoromethyl)aniline.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-methoxybenzaldehyde and 3-(trifluoromethyl)aniline under acidic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable base to form the piperidinone ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pathway Modulation: Altering the expression or activity of proteins involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Trifluoromethylphenyl)piperidin-4-one: Similar structure but lacks the methoxy group.
1-(3-Methoxyphenyl)piperidin-4-one: Similar structure but lacks the trifluoromethyl group.
1-(3-Methoxy-5-methylphenyl)piperidin-4-one: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(3-Methoxy-5-(trifluoromethyl)phenyl)piperidin-4-one is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C13H14F3NO2 |
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Molecular Weight |
273.25 g/mol |
IUPAC Name |
1-[3-methoxy-5-(trifluoromethyl)phenyl]piperidin-4-one |
InChI |
InChI=1S/C13H14F3NO2/c1-19-12-7-9(13(14,15)16)6-10(8-12)17-4-2-11(18)3-5-17/h6-8H,2-5H2,1H3 |
InChI Key |
QKBQTENSJZBCHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(=O)CC2)C(F)(F)F |
Origin of Product |
United States |
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